molecular formula C11H13NO3 B13038653 Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate

Cat. No.: B13038653
M. Wt: 207.23 g/mol
InChI Key: HRBSAISVBTVDQR-UHFFFAOYSA-N
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Description

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate is an organic compound with the molecular formula C11H13NO3. This compound is part of the pyridine family and features a fused furo[3,4-C]pyridine ring system. It is used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate typically involves multiple steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired furo[3,4-C]pyridine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the correct formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate is unique due to its specific fused ring system and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-11(2)8-4-9(10(13)14-3)12-5-7(8)6-15-11/h4-5H,6H2,1-3H3

InChI Key

HRBSAISVBTVDQR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2CO1)C(=O)OC)C

Origin of Product

United States

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